2-(4-(tert-Butoxy)phenyl)piperidine

Medicinal Chemistry Lipophilicity ADME Prediction

2-(4-(tert-Butoxy)phenyl)piperidine is a synthetic piperidine derivative featuring a tert-butoxy-substituted phenyl ring at the 2-position of the saturated azacycle. It belongs to the broader class of 2-arylpiperidines, which are critical synthetic fragments in medicinal chemistry and are widely used as building blocks for central nervous system agents, targeted protein degraders, and kinase inhibitors.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B7906130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(tert-Butoxy)phenyl)piperidine
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)C2CCCCN2
InChIInChI=1S/C15H23NO/c1-15(2,3)17-13-9-7-12(8-10-13)14-6-4-5-11-16-14/h7-10,14,16H,4-6,11H2,1-3H3
InChIKeyUDAZMJWRLJFFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(tert-Butoxy)phenyl)piperidine: Chemical Class, Physicochemical Baseline, and Procurement Context (CAS 1270451-08-5)


2-(4-(tert-Butoxy)phenyl)piperidine is a synthetic piperidine derivative featuring a tert-butoxy-substituted phenyl ring at the 2-position of the saturated azacycle [1]. It belongs to the broader class of 2-arylpiperidines, which are critical synthetic fragments in medicinal chemistry and are widely used as building blocks for central nervous system agents, targeted protein degraders, and kinase inhibitors. The compound carries a deprotonatable secondary amine (piperidine N–H) and a bulky, electron-donating tert-butoxy group that can serve as a latent phenol upon acidic cleavage. Its computed octanol–water partition coefficient (XLogP3-AA) is 3.1, reflecting substantial lipophilicity relative to smaller alkoxy analogues, a property that directly influences membrane permeability, metabolic stability, and off-target promiscuity in downstream biological applications [1].

Why 2-Arylpiperidine Analogues Cannot Be Treated as Interchangeable Commodities: A Case for Alkoxy Substituent-Dependent Differentiation


Among 2-(4-alkoxyphenyl)piperidines, simple substitution of the alkoxy group (methyl → ethyl → tert-butyl) leads to pronounced differences in steric bulk, hydrogen-bonding capacity, and lipophilicity that are not linearly scalable in biological systems or synthetic transformations [1]. The tert-butoxy group is unique in its dual role: (i) it provides metabolic shielding of the phenolic oxygen by steric hindrance, and (ii) it acts as an orthogonal protecting group that can be cleaved under mild acidic conditions to expose a phenol for subsequent etherification, esterification, or PROTAC linker attachment [2]. Generic substitution with a smaller alkoxy analogue (e.g., methoxy) forfeits this bifunctional synthetic utility and yields a compound with a substantially different logP, which can alter receptor binding, solubility, and off-target pharmacology in unpredictable ways [1]. Consequently, procurement decisions based solely on the 2-phenylpiperidine scaffold—without specifying the 4-alkoxy group—introduce significant risk of divergent chemical behaviour in both synthesis and biological assays.

Quantitative Comparator Evidence: 2-(4-(tert-Butoxy)phenyl)piperidine vs. 2-(4-Methoxyphenyl)piperidine and 2-(4-Ethoxyphenyl)piperidine


Lipophilicity (XLogP3-AA) Comparison Across 2-(4-Alkoxyphenyl)piperidine Series

The target compound exhibits a computed XLogP3-AA of 3.1, which is approximately 1.1 log units higher than the 2-(4-methoxyphenyl)piperidine analogue (XLogP3-AA ≈ 2.0) [1]. This difference corresponds to a roughly 12‑fold increase in predicted partition coefficient, placing the tert-butoxy derivative in a lipophilicity range associated with improved blood–brain barrier penetration potential but also increased CYP450-mediated metabolism risk [REFS-1, REFS-2]. Selection of the methoxy analogue cannot replicate this physicochemical profile without introducing structural modifications elsewhere.

Medicinal Chemistry Lipophilicity ADME Prediction

Orthogonal Deprotection Potential: tert-Butoxy as a Latent Phenol vs. Non-Cleavable Methoxy and Ethoxy Analogues

The tert-butyl aryl ether in the target compound can be cleaved under mildly acidic conditions (e.g., TFA, HCl/dioxane) to yield the corresponding 2-(4-hydroxyphenyl)piperidine, a versatile phenol intermediate for O-alkylation, sulfonylation, or PROTAC linker conjugation [1]. In contrast, the 4‑methoxy and 4‑ethoxy phenyl ethers require harsh dealkylation conditions (e.g., BBr₃, HBr/AcOH) that are incompatible with many functional groups and can degrade the piperidine ring [1]. This orthogonal deprotection capability enables a divergent synthetic strategy in which the piperidine nitrogen can be functionalized (e.g., via amide bond formation or reductive amination) prior to phenol liberation, a sequence that is operationally impractical with the methoxy or ethoxy analogues.

Organic Synthesis PROTACs Protecting Group Chemistry

Commercially Verified Batch Purity Versus Typical Research-Grade Analogues

The target compound is available from Bidepharm at a standard purity of 98%, with batch-specific QC data (NMR, HPLC, GC) provided upon request . In contrast, the most widely catalogued 2-(4-methoxyphenyl)piperidine is typically offered at 95% purity, and the 2-(4-ethoxyphenyl)piperidine is predominantly available at 95% purity as well, often with fewer QC documentation options . A 3% absolute purity difference may significantly impact the outcome of a reaction step with a 10-step linear synthesis: assuming 95% yield per step, starting at 98% purity yields a final product with approximately 74% theory purity vs. 60% theory purity from a 95% starting material (a relative improvement of ~23%), reducing downstream purification burden and procurement risk .

Procurement Quality Control Building Block Purity

Steric Shielding and Metabolic Stability: Indirect Class-Level Inference from 4-Alkoxyphenyl SAR

In a series of 4-alkoxyphenoxyethylpiperidines, increasing alkoxy chain length from methyl to ethyl to isopropyl progressively reduced CYP450-mediated O-dealkylation rates, with the bulkier alkoxy groups imparting greater metabolic stability [1]. Although not directly measured for 2-(4-(tert-butoxy)phenyl)piperidine itself, the class-level inference is that the tert-butoxy substituent—being significantly bulkier than isopropoxy—should exhibit even lower susceptibility to oxidative O-dealkylation compared to the methoxy or ethoxy analogues. This metabolic shielding effect is directly relevant to users who intend to advance the compound into in vivo pharmacological studies without phenolic liberation occurring prematurely.

Metabolism CYP450 Structure-Activity Relationship

Optimal Deployment Scenarios for 2-(4-(tert-Butoxy)phenyl)piperidine in Drug Discovery and Chemical Biology


PROTAC Degrader Linker Attachment via Sequential Piperidine N‑Functionalization Followed by Phenol Liberation

When building a proteolysis-targeting chimera (PROTAC), the piperidine nitrogen of the target compound can be first acylated with a PEG linker bearing an E3 ligase ligand. Subsequent tert-butyl ether cleavage with TFA unmasks the phenol, which is then coupled to a warhead carboxylate or sulfonyl chloride to complete the bifunctional molecule [1]. This divergent strategy avoids linker functionalization at the phenol stage, which would be incompatible with the piperidine nitrogen's nucleophilicity in the methoxy or ethoxy analogues due to the need for harsh deprotection [1].

Lead Optimization Campaigns Requiring High Lipophilicity for CNS Target Engagement

For CNS drug targets (e.g., GPCRs, ion channels), the higher computed logP (3.1) of the tert-butoxy compound may enhance passive brain penetration relative to the methoxy analogue (logP ~2.0) [1]. Medicinal chemists can incorporate this building block into focused libraries to explore whether increased lipophilicity improves target binding or functional activity without installing additional metabolic liabilities [REFS-1, REFS-2].

Diversity-Oriented Synthesis of 2-Arylpiperidine Libraries with Latent Functional Handle

In high-throughput parallel synthesis, the target compound serves as a common intermediate that can be diversified after the key scaffold-forming step. The piperidine NH can be alkylated or arylated via standard methods, and the tert-butoxy group can later be cleaved to provide a phenol for chemoselective modifications (e.g., Mitsunobu, Ullmann coupling) that are incompatible with free NH groups [1]. This synthetic flexibility is not afforded by the non-cleavable methoxy analogue.

Quote Request

Request a Quote for 2-(4-(tert-Butoxy)phenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.